molecular formula C12H19Cl2N3 B2899336 3-[2-(dimethylamino)ethyl]-1H-indol-5-amine;dihydrochloride CAS No. 227302-38-7

3-[2-(dimethylamino)ethyl]-1H-indol-5-amine;dihydrochloride

Cat. No.: B2899336
CAS No.: 227302-38-7
M. Wt: 276.21
InChI Key: JWVHVVQADHTGDF-UHFFFAOYSA-N
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Description

3-[2-(dimethylamino)ethyl]-1H-indol-5-amine;dihydrochloride is a chemical compound with the molecular formula C12H17N3.2ClH and a molecular weight of 276.21 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is often used in research due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(dimethylamino)ethyl]-1H-indol-5-amine;dihydrochloride typically involves the reaction of 3-ethylphenol with a methylation reagent . The reaction conditions often include the use of solvents such as toluene and specific temperature controls to ensure the desired product is obtained. The process may involve multiple steps, including the formation of intermediate compounds and subsequent purification stages.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity levels. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(dimethylamino)ethyl]-1H-indol-5-amine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted indole compounds.

Scientific Research Applications

3-[2-(dimethylamino)ethyl]-1H-indol-5-amine;dihydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including interactions with cellular receptors and enzymes.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-[2-(dimethylamino)ethyl]-1H-indol-5-amine;dihydrochloride involves its interaction with molecular targets such as serotonin receptors. It acts as a non-selective agonist at most or all of the serotonin receptors, influencing various physiological processes . The compound’s effects are mediated through the activation of G-protein coupled receptors, leading to downstream signaling pathways that modulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(dimethylamino)ethyl]-1H-indol-5-amine;dihydrochloride is unique due to its specific chemical structure and the presence of the dimethylaminoethyl group, which imparts distinct chemical and biological properties. Unlike other similar compounds, it is primarily used in research settings rather than for recreational purposes.

Properties

IUPAC Name

3-[2-(dimethylamino)ethyl]-1H-indol-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3.2ClH/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12;;/h3-4,7-8,14H,5-6,13H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVHVVQADHTGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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